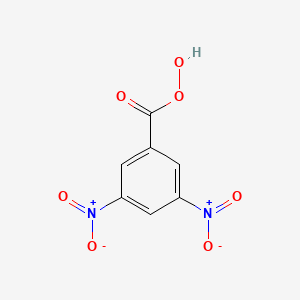

3,5-Dinitroperbenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

66358-48-3 |

|---|---|

Molecular Formula |

C7H4N2O7 |

Molecular Weight |

228.12 g/mol |

IUPAC Name |

3,5-dinitrobenzenecarboperoxoic acid |

InChI |

InChI=1S/C7H4N2O7/c10-7(16-15)4-1-5(8(11)12)3-6(2-4)9(13)14/h1-3,15H |

InChI Key |

BVXMSQWCZAGNTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OO |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dinitroperbenzoic Acid and Its Precursors

Advanced Nitration Strategies for Benzoic Acid Derivatives

The introduction of two nitro groups onto the benzoic acid ring is a critical step that requires carefully controlled and optimized conditions.

The synthesis of 3,5-dinitrobenzoic acid is typically achieved through the electrophilic aromatic substitution of benzoic acid using a nitrating agent. wikipedia.org The standard procedure involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgresearchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is highly exothermic and requires precise temperature control to ensure the desired dinitration and to minimize the formation of byproducts. The process generally involves a multi-stage heating profile to drive the reaction to completion. Initially, the benzoic acid is dissolved in concentrated sulfuric acid, followed by the gradual addition of fuming nitric acid while maintaining the temperature within a specific range, often between 70°C and 90°C. orgsyn.org After the initial nitration, the reaction mixture is subjected to further heating at elevated temperatures, sometimes up to 135-145°C, to facilitate the introduction of the second nitro group. orgsyn.orgresearchgate.netchemicalbook.com The final product is isolated by pouring the reaction mixture into ice water, which causes the 3,5-dinitrobenzoic acid to precipitate out of the solution. orgsyn.orgchemicalbook.com Yields for this process are reported to be in the range of 54-70%. orgsyn.orgchemicalbook.com

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Benzoic Acid | orgsyn.org |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | orgsyn.orgresearchgate.net |

| Initial Temperature | 70-90°C (during nitric acid addition) | orgsyn.org |

| Heating Profile | 80-100°C for 1.5-2 hours | chemicalbook.com |

| 135-145°C for 2-3 hours | orgsyn.orgchemicalbook.com | |

| Work-up | Precipitation in ice water | orgsyn.org |

| Yield | 54-70% | orgsyn.orgchemicalbook.com |

In recent years, microchannel reactor technology has emerged as a significant advancement in chemical synthesis, particularly for hazardous reactions like nitration. corning.com This technology offers substantial improvements in safety, efficiency, and control compared to traditional batch reactors. corning.comgoogle.com The high surface-area-to-volume ratio in microchannels allows for superior heat transfer, effectively mitigating the risk of thermal runaways in highly exothermic nitration reactions. researchgate.netmdpi.com

A patented method for the preparation of 3,5-dinitrobenzoic acid utilizes a microchannel reactor. google.com In this process, a solution of benzoic acid in concentrated sulfuric acid and a mixed acid solution (fuming nitric acid and fuming sulfuric acid) are prepared separately and then mixed before being fed into the microreactor. google.com The continuous flow nature of the process allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry. This enhanced control leads to a significant reduction in reaction time, from several hours in batch processes to mere minutes in a microchannel reactor, and a notable improvement in the reaction yield. google.com The inherent safety of microreactors, due to the small reaction volumes (low chemical holdup), makes this technology particularly suitable for the industrial production of nitrated compounds. corning.commicroflutech.com

| Parameter | Traditional Batch Reactor | Microchannel Reactor | Source |

|---|---|---|---|

| Reaction Time | Hours | Tens of minutes | google.com |

| Heat Transfer | Limited | Highly efficient | researchgate.netmdpi.com |

| Safety | Risk of thermal runaway | Inherently safer, low holdup | corning.comgoogle.com |

| Process Control | Difficult to control precisely | Precise control of parameters | corning.com |

| Yield | ~57% | Obviously improved | google.com |

Peroxy Acid Formation from Carboxylic Acid Precursors

The conversion of the stable carboxylic acid, 3,5-dinitrobenzoic acid, into the more reactive 3,5-dinitroperbenzoic acid involves the formation of an activated intermediate, typically an acid chloride.

The synthesis of 3,5-dinitrobenzoyl chloride is a standard laboratory procedure for activating the carboxyl group of 3,5-dinitrobenzoic acid. wikipedia.org This derivatization is necessary because the direct conversion of a carboxylic acid to a peroxy acid with hydrogen peroxide is an equilibrium-limited reaction. wikipedia.org The highly reactive acid chloride intermediate facilitates the subsequent nucleophilic attack by a peroxide source.

The most common method for preparing 3,5-dinitrobenzoyl chloride involves treating 3,5-dinitrobenzoic acid with a chlorinating agent. wikipedia.org Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are frequently used for this transformation. wikipedia.orghansshodhsudha.comsarthaks.com The reaction with PCl₅, for example, proceeds by heating the mixture, which results in the formation of 3,5-dinitrobenzoyl chloride, along with the byproducts phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). hansshodhsudha.comsarthaks.com

The formation of peroxy acids from their corresponding acid chlorides is a well-established and efficient method. wikipedia.org This synthetic route is particularly useful for aromatic peroxy acids. The general reaction involves the treatment of an acyl chloride with hydrogen peroxide. wikipedia.org In the case of this compound, its precursor, 3,5-dinitrobenzoyl chloride, would be reacted with hydrogen peroxide.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous alkaline solution, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. wikipedia.org This prevents the acidic HCl from catalyzing the decomposition of the peroxy acid product. The reaction of the acid chloride with hydrogen peroxide proceeds via a nucleophilic acyl substitution mechanism, where the peroxide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A similar pathway exists for the conversion of acid anhydrides to peroxy acids, where treatment with hydrogen peroxide yields one molecule of the peroxy acid and one molecule of the corresponding carboxylic acid. wikipedia.org

Mechanistic Investigations of 3,5 Dinitroperbenzoic Acid Reactivity

Electronic Structure-Reactivity Relationships in Peroxy Acid Oxidations

The reactivity of peroxy acids as oxidizing agents is fundamentally linked to their electronic structure, particularly the nature of the peroxide (-O-O-) bond. This bond is inherently weak and highly polarized, making it susceptible to cleavage and facilitating the transfer of an oxygen atom to a substrate. The efficiency of this transfer is significantly influenced by the substituents on the acyl group of the peroxy acid.

In the case of 3,5-dinitroperbenzoic acid, the presence of two strongly electron-withdrawing nitro (-NO₂) groups on the benzene (B151609) ring plays a crucial role in enhancing its oxidizing capability. These groups pull electron density away from the peroxy acid functional group. This inductive effect has two major consequences:

Increased Electrophilicity : The withdrawal of electron density makes the terminal oxygen atom of the peroxy acid group more electron-deficient and, therefore, more electrophilic. This heightened electrophilicity makes it a more potent agent for attacking electron-rich substrates like alkenes and the carbonyl group of ketones.

Due to these electronic factors, this compound is a more powerful oxidizing agent than peroxy acids with electron-donating or less strongly withdrawing substituents. The relative oxidizing power of various peroxy acids has been established, highlighting the significant impact of electronic effects on reactivity. jk-sci.com

| Peroxy Acid | Relative Reactivity | Key Structural Feature |

|---|---|---|

| Trifluoroperacetic acid (CF₃CO₃H) | Very High | Strongly electron-withdrawing -CF₃ group |

| Monoperoxyphthalic acid | High | Electron-withdrawing carboxyl group |

| This compound | High | Two strongly electron-withdrawing -NO₂ groups |

| p-Nitroperbenzoic acid | Moderate-High | One electron-withdrawing -NO₂ group |

| m-Chloroperoxybenzoic acid (mCPBA) | Moderate | Electron-withdrawing -Cl group |

| Perbenzoic acid | Moderate | Unsubstituted phenyl group |

| Peracetic acid (CH₃CO₃H) | Lower | Electron-donating -CH₃ group |

Detailed Reaction Pathways of Peroxy Acid-Mediated Transformations

The enhanced electrophilicity of this compound makes it a highly effective reagent in key oxidative transformations, most notably the Baeyer-Villiger oxidation of ketones and the epoxidation of alkenes.

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) through the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgalfa-chemistry.com The reaction with a peroxy acid like this compound proceeds through a well-established ionic mechanism.

The mechanism begins with the activation of the ketone's carbonyl group, typically through protonation under acidic conditions, which increases its electrophilicity. The peroxy acid then performs a nucleophilic attack on the carbonyl carbon. organicchemistrytutor.com This addition step results in the formation of a key tetrahedral intermediate, known as the Criegee intermediate . jk-sci.comwikipedia.org

This intermediate is unstable and undergoes a concerted rearrangement. In this rate-determining step, one of the alkyl or aryl groups attached to the original carbonyl carbon migrates from carbon to the adjacent, electron-deficient oxygen atom. wikipedia.org Simultaneously, the weak O-O bond cleaves, leading to the departure of the carboxylate anion (3,5-dinitrobenzoate). The migration occurs with complete retention of the stereochemistry of the migrating group. jk-sci.com A final deprotonation step yields the ester product.

The choice of which group migrates is predictable and is governed by "migratory aptitude," which correlates with the ability of the group to stabilize a positive charge. jk-sci.comalfa-chemistry.com

| Group | Relative Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Secondary alkyl / Cyclohexyl | High |

| Benzyl / Aryl | Moderate-High |

| Primary alkyl | Moderate |

| Methyl | Lowest |

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide or oxirane. leah4sci.com this compound is a highly effective reagent for this transformation, known as the Prilezhaev reaction.

The mechanism is a concerted, single-step process where multiple bonds are formed and broken simultaneously. chemistrysteps.com The alkene, acting as a nucleophile, attacks the electrophilic terminal oxygen of the peroxy acid. chemistrysteps.com This interaction occurs via a transition state often referred to as the "butterfly mechanism."

In this transition state:

The alkene π-bond attacks the terminal peroxy oxygen.

A new C-O bond begins to form with the other carbon of the original double bond.

The weak O-O bond breaks.

The proton of the peroxy acid is transferred to the newly formed carbonyl group of the carboxylic acid byproduct.

This entire process occurs on one face of the alkene, resulting in a syn-addition of the oxygen atom. chemistrysteps.com Consequently, the reaction is stereospecific: a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide. chemistrysteps.com The concerted nature of the mechanism means that no discrete intermediates, such as carbocations, are formed, and thus, rearrangements characteristic of carbocation chemistry are not observed. chemistrysteps.com

Analysis of Radical Side Reactions in Peroxy Acid Chemistry

While the primary, synthetically useful pathways for Baeyer-Villiger oxidations and alkene epoxidations are ionic, the inherent chemical nature of the peroxide bond (-O-O-) allows for the possibility of radical side reactions. The O-O bond is one of the weakest covalent bonds in organic molecules, and its cleavage can occur homolytically to produce free radicals.

Under standard reaction conditions for Baeyer-Villiger and epoxidation reactions (typically low temperatures in aprotic solvents), the ionic pathways described above are overwhelmingly dominant. However, under conditions such as elevated temperatures, photochemical irradiation, or the presence of transition metal impurities, homolytic cleavage of the peroxy acid's O-O bond can be initiated.

R-C(O)O-OH → R-C(O)O• + •OH

This initiation step would generate a highly reactive acyloxy radical and a hydroxyl radical. These radicals can then participate in a variety of non-selective side reactions, including:

Hydrogen Abstraction : Radicals can abstract hydrogen atoms from the solvent or substrate molecules, leading to undesired byproducts.

Decarboxylation : The acyloxy radical (in this case, the 3,5-dinitrobenzoyloxy radical) can lose carbon dioxide to form an aryl radical.

Uncontrolled Oxidation : The radical species can initiate radical chain reactions that lead to a complex mixture of oxidation products rather than the desired ester or epoxide.

In some enzymatic systems and specific chemical contexts, transformations of hydroperoxides are known to proceed via mechanisms initiated by homolytic cleavage, which can involve both radical and ionic character in subsequent steps. researchgate.net However, in the context of synthetic organic chemistry using reagents like this compound, these radical pathways are generally considered undesirable side reactions that can lower the yield and selectivity of the intended transformation. Careful control of reaction conditions is therefore essential to favor the desired polar, concerted mechanisms over competing radical processes.

Applications of 3,5 Dinitroperbenzoic Acid in Advanced Organic Synthesis

Baeyer-Villiger Oxidation (BVO) of Carbonyl Compounds

The Baeyer-Villiger oxidation is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, which transforms ketones into esters and cyclic ketones into lactones. nih.govorganic-chemistry.orgpearson.comdoubtnut.com The reaction proceeds via the Criegee intermediate, and its rate and regioselectivity are highly dependent on the nature of the peroxy acid used. jk-sci.com 3,5-Dinitroperbenzoic acid is recognized as one of the more reactive peroxy acids for this transformation, surpassed in activity by only a few other reagents like trifluoroperoxyacetic acid. jk-sci.comthermofisher.com

The general order of reactivity for commonly used peroxy acids in the Baeyer-Villiger oxidation is as follows: Trifluoroperoxyacetic acid > Monopermaleic acid > Monoperphthalic acid > This compound > p-Nitroperbenzoic acid > m-Chloroperoxybenzoic acid (m-CPBA) > Perbenzoic acid > Peracetic acid. jk-sci.comthermofisher.com

In the Baeyer-Villiger oxidation of unsymmetrical ketones, the regioselectivity is determined by the migratory aptitude of the adjacent alkyl or aryl groups. The group that can better stabilize a positive charge is more likely to migrate. The established order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgjk-sci.com this compound facilitates this rearrangement efficiently, providing the corresponding esters or lactones in good yields. The retention of stereochemistry at the migrating center is a key feature of this reaction. jk-sci.comthermofisher.com

Table 1: Examples of Baeyer-Villiger Oxidation of Ketones

| Ketone Substrate | Oxidizing Agent | Product |

|---|---|---|

| Cyclohexanone | This compound | ε-Caprolactone |

| Acetophenone | This compound | Phenyl acetate |

Aldehydes can also undergo oxidation with peroxy acids. Typically, the hydrogen atom on the carbonyl group migrates preferentially, leading to the formation of a carboxylic acid. organic-chemistry.orgresearchgate.netnih.gov This transformation is a reliable method for synthesizing carboxylic acids from aldehydes under mild conditions.

In the case of aromatic aldehydes bearing strong electron-donating groups, a competing reaction pathway similar to the Dakin reaction can occur. mdma.ch In this pathway, the aryl group migrates instead of the hydrogen, leading to the formation of a formate ester, which upon hydrolysis yields a phenol. The high reactivity of this compound can influence the outcome of this reaction, though specific studies detailing this are limited.

Table 2: Oxidation Products of Aldehydes with Peroxy Acids

| Aldehyde Substrate | Expected Major Product (Carboxylic Acid) | Potential Byproduct (Phenol via Formate) |

|---|---|---|

| Benzaldehyde | Benzoic acid | Not significant |

| p-Anisaldehyde | p-Anisic acid | p-Methoxyphenol |

The Baeyer-Villiger oxidation can be extended to α-dicarbonyl compounds, such as α-diketones. The insertion of an oxygen atom between the two carbonyl carbons results in the formation of a carboxylic anhydride (B1165640). This reaction provides a direct synthetic route to anhydrides from the corresponding diketones. The high reactivity of this compound makes it a suitable candidate for this transformation, which is a key step in the synthesis of various complex molecules.

Alkene Epoxidation Methodologies

Epoxidation is a reaction that converts an alkene into an epoxide (an oxacyclopropane ring). chemistrysteps.comlibretexts.org This is typically achieved using a peroxy acid, where the electrophilic oxygen atom of the peroxy acid is transferred to the nucleophilic double bond of the alkene. chemistrysteps.com The reaction is concerted, meaning all bonds are broken and formed in a single step, and it occurs with syn-addition, where the oxygen atom is delivered to one face of the double bond. leah4sci.commasterorganicchemistry.com

The rate of epoxidation is highly dependent on the electronic properties of the alkene. Electron-rich olefins, which have more substituted double bonds or electron-donating groups, are more nucleophilic and react faster with electrophilic peroxy acids like this compound. masterorganicchemistry.com

Conversely, electron-deficient olefins, such as α,β-unsaturated ketones or esters, are less reactive towards traditional peroxy acid epoxidation due to their reduced nucleophilicity. organic-chemistry.orgnih.gov While highly reactive peroxy acids can sometimes overcome this, specialized catalytic systems are often employed for the efficient epoxidation of these substrates. organic-chemistry.orgnih.govorganic-chemistry.org

Table 3: Relative Reactivity in Alkene Epoxidation

| Alkene Type | Substrate Example | Expected Reactivity with this compound |

|---|---|---|

| Electron-Rich | Cyclohexene | High |

| Electron-Rich | Styrene | High |

| Electron-Deficient | Methyl acrylate | Low |

When an alkene substrate contains a pre-existing stereocenter, the two faces of the double bond (diastereotopic faces) are no longer equivalent. In such cases, an epoxidizing agent can approach one face preferentially over the other, leading to a diastereoselective reaction. This selectivity can be influenced by steric hindrance, where the reagent approaches from the less hindered face.

Furthermore, functional groups within the substrate, such as alcohols or amides, can direct the epoxidation through hydrogen bonding with the incoming peroxy acid. nih.gov This directs the reagent to the syn-face relative to the directing group, often overriding simple steric considerations. The specific structure and electronic properties of this compound can play a role in the degree of diastereoselectivity achieved in these substrate-controlled reactions.

Selective Functionalization of Hydrocarbons

This compound (3,5-DNPBA) is a crystalline and storable peroxy acid, a characteristic that offers practical advantages over other, often less stable, peroxy acids like peroxytrifluoroacetic acid. Its utility as a potent oxidizing agent has been noted in the literature, suggesting its potential for challenging chemical transformations.

The ability to target specific C-H bonds within a complex molecule is a hallmark of a sophisticated chemical reagent. While detailed research specifically employing this compound for the regioselective C-H oxidation of complex substrates is not extensively documented in readily available literature, the general reactivity of potent peroxy acids provides a framework for understanding its potential. Peroxy acids are known to favor the oxidation of electron-rich C-H bonds and sterically accessible positions. The two nitro groups on the aromatic ring of 3,5-DNPBA make the peroxy acid moiety highly electron-deficient and, consequently, a more powerful oxidant.

The regioselectivity of C-H oxidation reactions is often influenced by a combination of electronic and steric factors. For instance, in the oxidation of a hypothetical complex substrate containing multiple types of C-H bonds (primary, secondary, and tertiary), a highly reactive oxidant like 3,5-DNPBA would be expected to show a preference for the most electron-rich and sterically unhindered C-H bonds.

Table 1: Predicted Regioselectivity of C-H Oxidation with this compound in a Model Substrate

| C-H Bond Type | Relative Reactivity (Predicted) | Major Product(s) (Predicted) |

| Tertiary (3°) | High | Tertiary Alcohol |

| Secondary (2°) | Medium | Secondary Alcohol/Ketone |

| Primary (1°) | Low | Primary Alcohol/Carboxylic Acid |

This table is predictive and based on the general reactivity patterns of peroxy acids. Specific experimental data for this compound is limited.

A crucial aspect of C-H functionalization is the stereochemical outcome of the reaction. Reactions that proceed with retention of stereochemistry at a chiral center are highly valuable as they preserve the three-dimensional integrity of the molecule. The mechanism of C-H oxidation by peroxy acids can influence the stereochemical outcome.

While specific studies detailing the stereoretentive capabilities of this compound in aliphatic C-H activation are scarce, the general mechanistic pathways for such oxidations are informative. If the oxidation proceeds through a concerted, "oxenoid" insertion mechanism, where the oxygen atom is transferred directly to the C-H bond, retention of stereochemistry is often observed. Conversely, if the reaction involves a stepwise mechanism with the formation of a radical or carbocation intermediate, racemization or inversion of stereochemistry can occur. The high reactivity of 3,5-DNPBA might favor a highly reactive, short-lived intermediate that could potentially lead to a high degree of stereoretention.

Table 2: Potential Stereochemical Outcomes of Aliphatic C-H Oxidation

| Mechanistic Pathway | Stereochemical Outcome | Likelihood with a Highly Reactive Peroxy Acid |

| Concerted Insertion | Retention | High |

| Radical Intermediate | Racemization/Epimerization | Possible |

| Carbocation Intermediate | Racemization/Rearrangement | Possible |

This table presents potential outcomes based on established mechanisms for peroxy acid oxidations. The specific behavior of this compound requires further experimental investigation.

Computational and Theoretical Chemistry Studies of 3,5 Dinitroperbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,5-dinitroperbenzoic acid, these calculations can elucidate its electronic structure and provide a quantitative measure of its reactivity.

Detailed studies on substituted benzoic acids have demonstrated the profound effect of substituents on their electronic structure and acidity. unamur.be The presence of two strongly electron-withdrawing nitro groups at the meta positions of the benzene (B151609) ring in this compound significantly influences its electronic properties. Density Functional Theory (DFT) calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are a powerful tool for investigating these effects. unamur.be

A variety of quantum chemical parameters can be calculated to describe the reactivity of this compound. These include atomic charges (e.g., Löwdin, Mulliken, AIM, and natural population analysis charges) on the atoms of the peroxycarboxyl group, the energy difference between the acid and its conjugate base, and bond indices. unamur.be For a series of substituted benzoic acids, a strong correlation has been observed between these calculated parameters and their experimental pKa values. unamur.be Although specific data for this compound is not extensively reported in isolation, the trends observed for other nitro-substituted benzoic acids can be extrapolated. The electron-withdrawing nature of the nitro groups is expected to increase the acidity of the peroxy acid significantly compared to unsubstituted perbenzoic acid.

Table 1: Calculated Reactivity Descriptors for a Model Nitroaromatic Compound (Note: This table is illustrative and based on general findings for nitroaromatic compounds, as specific comprehensive data for this compound is not readily available in the cited literature.)

| Parameter | Description | Expected Trend for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Lowered due to electron-withdrawing nitro groups |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered, increasing electron affinity |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Altered, affecting chemical reactivity and stability |

| Global Electrophilicity (ω) | A measure of the ability to accept electrons | Increased, indicating a stronger electrophile |

| Global Nucleophilicity (N) | A measure of the ability to donate electrons | Decreased, indicating a weaker nucleophile |

| pKa | A measure of acidity | Decreased (higher acidity) compared to benzoic acid |

Mechanistic Modeling of Peroxy Acid-Mediated Transformations

Peroxy acids are versatile reagents in organic synthesis, and mechanistic modeling plays a crucial role in understanding the intricacies of their reactions. The epoxidation of alkenes is a classic example of a peroxy acid-mediated transformation. The commonly accepted mechanism for this reaction involves a concerted process, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene. mdma.ch

Computational studies, particularly using DFT, have been instrumental in refining our understanding of this mechanism. nuph.edu.ua The transition state for the epoxidation of an alkene by a peroxy acid is typically characterized by a spiro orientation of the electrophilic oxygen with respect to the double bond. mdma.chnih.gov The reaction is facilitated by electron-withdrawing groups on the peroxy acid, which enhance its electrophilicity and thus its reactivity. mdma.ch Therefore, this compound is expected to be a highly reactive epoxidizing agent.

Kinetic and theoretical studies on the acid-catalyzed epoxidation of alkenes with peroxy acids have shown that the reaction rate can be significantly increased by the presence of an acid catalyst. mdma.ch The catalytic effect is attributed to the complexation of the peroxy acid with the undissociated acid catalyst, which further enhances the electrophilicity of the peroxy acid. mdma.ch Mechanistic modeling can be used to calculate the activation barriers for both the uncatalyzed and catalyzed reaction pathways, providing a quantitative understanding of the catalytic effect. For the epoxidation of ethylene (B1197577) with peroxyformic acid, the activation barrier is significantly lowered upon complexation with a catalyst. mdma.chacs.org

Table 2: Calculated Activation Barriers for the Epoxidation of Ethylene with Peroxyformic Acid (Data from a study on peroxyformic acid, illustrating the impact of catalysis on activation barriers.)

| Reaction | Computational Level | Activation Barrier (kcal/mol) |

| Uncatalyzed Epoxidation | B3LYP/6-311G(d,p) | 14.9 mdma.chacs.org |

| Acid-Catalyzed Epoxidation | B3LYP/6-311G(d,p) | 11.5 mdma.chacs.org |

These findings suggest that the reactivity of this compound in epoxidation reactions could also be further enhanced through acid catalysis, a hypothesis that can be rigorously tested through mechanistic modeling.

Investigation of Aromatic Ring Epoxidation Pathways by Perbenzoate Anions

While the epoxidation of alkenes by peroxy acids is a well-established reaction, the epoxidation of the generally inert benzene ring is a more challenging transformation. Interestingly, computational studies have revealed a novel pathway for the epoxidation of the benzene ring through the unimolecular rearrangement of perbenzoate anions in the gas phase. uow.edu.au

Tandem mass spectrometry experiments combined with electronic structure calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the fragmentation of substituted perbenzoate anions. uow.edu.au The primary fragmentation pathway involves the loss of carbon dioxide, which necessitates a unimolecular rearrangement of the perbenzoate anion prior to fragmentation. uow.edu.au

The computational data indicate two competing reaction pathways for the decarboxylation, initiated by either an ortho or an ipso nucleophilic attack of the peroxy anion on the benzene ring. uow.edu.au Crucially, both pathways proceed through an epoxidation of the benzene ring, leading to the formation of oxepin (B1234782) or benzene oxide anions. uow.edu.au The presence of electron-withdrawing substituents, such as nitro groups, at the ortho and para positions can influence the preferred pathway, favoring nucleophilic attack at the ipso carbon. uow.edu.au

This research provides a fascinating insight into a potential, albeit unconventional, role of perbenzoate anions, including the 3,5-dinitroperbenzoate anion, in the epoxidation of aromatic rings. While these studies were conducted in the gas phase, they open up avenues for exploring similar reactivity in the condensed phase.

Solid State Chemistry and Intermolecular Interactions

Co-crystallization Studies of 3,5-Dinitrobenzoic Acid Adducts and Cocrystals

3,5-Dinitrobenzoic acid (3,5-DNBA) is a versatile molecule for forming co-crystals and molecular adducts due to its hydrogen bond donor (carboxylic acid group) and acceptor (nitro and carboxyl groups) capabilities. Researchers have extensively studied its co-crystallization with a variety of co-formers to understand supramolecular synthons and engineer new solid forms.

A notable example is the 1:1 co-crystal of 3,5-DNBA with the analgesic drug ethenzamide, which exists in two polymorphic forms. acs.orgsigmaaldrich.com These polymorphs are described as synthon polymorphs, where Form I is sustained by an acid-amide heterosynthon, and Form II is sustained by an amide-amide homosynthon. acs.org The study of these forms and their solvates has provided insights into the stability of different intermolecular interaction patterns. acs.org

Furthermore, 3,5-DNBA has been co-crystallized with various other molecules, including acetamide, where it forms multicomponent solvate crystals. acs.orgnih.gov In these structures, molecules are often stabilized by amide-amide homosynthons of the R²₂(8) motif, which then connect to the acid via O–H···O hydrogen bonds. acs.orgnih.gov Other co-crystallization studies have involved:

Acriflavine: Forms a solvated monohydrate salt where the neutral and anionic forms of 3,5-DNBA link via O–H⋯O hydrogen bonds to create a monoanionic dimer. researchgate.net

Carbamazepine: The 1:1 co-crystal features layers of the two molecules stabilized by R²₂(8) and R²₂(16) hydrogen-bond ring motifs, alongside numerous C—H⋯π and other weak intermolecular contacts. researchgate.net

Pyridine (B92270) derivatives: 3,5-DNBA forms adducts with compounds like 3,5-dimethylpyridine. sigmaaldrich.comchemicalbook.com

Other organic molecules: Seven new multicomponent crystals have been synthesized with co-formers such as 2-acetylpyridine, 3-cyanopyridine, and theophylline, showcasing the significant role of hydrogen bonding, C–H···π bonding, and π···π stacking in their crystal packing. acs.org

The table below summarizes some of the co-crystals formed with 3,5-Dinitrobenzoic Acid.

| Co-former | Ratio (3,5-DNBA:Co-former) | Key Supramolecular Synthons |

| Ethenzamide | 1:1 | Acid-amide heterosynthon, Amide-amide homosynthon (R²₂(8)) |

| Acetamide | 1:1 (in solvates) | Amide-amide homosynthon (R²₂(8)), O–H···O hydrogen bonds |

| Carbamazepine | 1:1 | R²₂(8) and R²₂(16) hydrogen-bond rings |

| 4-Aminosalicylic acid | 1:1 | R²₂(8) homodimers and heterodimers |

| 2-Hydroxy-3-(1H-indol-3-yl)propenoic acid | 1:1 | R³₂(17) hydrogen-bonded heterotrimer |

Analysis of Hydrogen Bonding and Non-Covalent Interactions in Peroxy Acid Derivatives

While specific crystal structures of 3,5-dinitroperbenzoic acid are not extensively detailed in the literature, the analysis of related peroxy acids and hydrogen peroxide adducts provides a framework for understanding their intermolecular interactions. The hydrogen peroxide molecule (H₂O₂) is a fundamental component of peroxy acids and is capable of forming up to six hydrogen bonds: two as a proton donor and four as an acceptor. researchgate.net This extensive hydrogen-bonding capability is crucial for the stabilization of peroxy compounds in the solid state. rsc.org

In the crystal structures of peroxosolvates, which are crystalline adducts containing hydrogen peroxide, H₂O₂ typically acts as a hydrogen bond donor. researchgate.netresearchgate.net The stability of these perhydrates can be correlated with the energy of the hydrogen bonds formed by the H₂O₂ molecule. rsc.org For instance, in the 2-aminobenzimidazole hemiperoxosolvate, the H₂O₂ molecule is stabilized by the maximum possible number of six hydrogen bonds (two donor, four acceptor), contributing to the crystal's stability. rsc.org

For peroxy acids in reactions, such as the epoxidation of allylic alcohols with peroxyformic acid, hydrogen bonding plays a critical role in the transition state. acs.org The allylic hydroxyl group acts as a hydrogen-bond donor, while either the carbonyl oxygen or the peroxo oxygens of the peroxy acid can act as acceptors. acs.org Computational studies show that the relative stability of these transition states is influenced by which oxygen atom accepts the hydrogen bond. acs.org

Weak non-covalent interactions, including π-π stacking and C-H···π interactions, are also significant in the crystal structures of related nitro-substituted aromatic compounds. mdpi.commdpi.com These forces, in conjunction with hydrogen bonding, guide the three-dimensional arrangement of molecules in the crystal lattice. mdpi.com

Polymorphism and Crystal Structure Investigations of Related Compounds

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in solid-state chemistry. 3,5-Dinitrobenzoic acid itself is known to exhibit polymorphism. Two monoclinic polymorphs of 3,5-DNBA have been identified, one with the space group P2₁/c and the other with C2/c. researchgate.netiucr.org

Despite having different space groups, the molecular distances and angles within the two polymorphs are quite similar. researchgate.netiucr.org Both crystal structures are characterized by a strong intermolecular O-H···O hydrogen bond that forms a classic carboxylic acid dimer. researchgate.netiucr.org The key structural parameters for these polymorphs are detailed in the table below.

| Parameter | Polymorph 1 (P2₁/c) | Polymorph 2 (C2/c) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 10.0290 (6) | 21.036 (2) |

| b (Å) | 8.8711 (7) | 8.7331 (6) |

| c (Å) | 9.514 (2) | 9.7659 (8) |

| β (°) | 95.639 (12) | 111.051 (7) |

| V (ų) | 842.4 (3) | 1674.3 (5) |

| Z | 4 | 8 |

In both polymorphs, one of the nitro groups is twisted out of the plane of the aromatic ring. researchgate.netiucr.org The investigation into the polymorphism of 3,5-DNBA is often linked to its co-crystals. For example, the co-crystal of 3,5-DNBA with ethenzamide also exhibits polymorphism and forms a series of solvates, which upon desolvation yield a stable polymorphic form of the co-crystal. acs.org The study of these different solid-state forms is essential for understanding their relative stabilities, which are governed by the network of intermolecular interactions. acs.org

Analytical Methodologies for Chemical Derivatization and Characterization

Development of Derivatization Agents for Organic Functionalities

The targeted modification of organic functional groups through derivatization allows for more robust analytical outcomes. Reagents are designed to react specifically with functional groups like alcohols, amines, or carbonyls, yielding stable derivatives with distinct physical and chemical properties.

In qualitative organic analysis, the identification of unknown compounds often relies on the preparation of a pure, crystalline derivative with a sharp, definitive melting point. hansshodhsudha.com Alcohols, which are frequently liquids at room temperature, are prime candidates for such derivatization. researchgate.net 3,5-Dinitrobenzoic acid is a valuable reagent for this purpose, reacting with alcohols to form solid ester derivatives known as 3,5-dinitrobenzoates. hansshodhsudha.comwikipedia.org

The primary advantage of this method is the conversion of liquid or low-melting-point substances into easily crystallized solids. wikipedia.org These derivatives exhibit sharp and characteristic melting points, which serve as a reliable physical constant for identification. nbinno.com The presence of the two nitro groups on the benzene (B151609) ring increases the molecular weight and introduces strong intermolecular interactions, which facilitates the formation of a well-defined crystal lattice and typically results in higher melting points compared to derivatives from other reagents, such as 4-nitrobenzoic acid. wikipedia.org This makes identification more accurate, especially when the derivative of 4-nitrobenzoic acid has a melting point that is too low. wikipedia.org The reaction is typically catalyzed by a few drops of concentrated sulfuric acid. hansshodhsudha.com

Table 1: Melting Points of 3,5-Dinitrobenzoate (B1224709) Derivatives of Various Alcohols

| Alcohol | Derivative Melting Point (°C) |

| Methanol | 109 |

| Ethanol | 93 |

| 1-Propanol | 74 |

| 2-Propanol | 123 |

| 1-Butanol | 64 |

| 2-Butanol | 76 |

| Benzyl alcohol | 113 |

| Cyclohexanol | 118 |

While 3,5-dinitrobenzoic acid is effective for many alcohols, its direct reaction can be slow and reversible, potentially leading to impure products in low yields. hansshodhsudha.com For less reactive or more sensitive substrates, a more reactive derivatizing agent is required. wikipedia.org 3,5-Dinitrobenzoyl chloride, the acid chloride derivative of 3,5-dinitrobenzoic acid, serves this purpose. hansshodhsudha.com

Acid chlorides are significantly more reactive towards nucleophiles like alcohols and amines. This heightened reactivity allows for the derivatization of a broader range of compounds, including sensitive substrates like amino acids and biogenic amines. wikipedia.orgnih.gov The reaction with 3,5-dinitrobenzoyl chloride is faster and more quantitative, proceeding under milder conditions than the direct esterification with the carboxylic acid. researchgate.net This makes it invaluable for analyzing complex mixtures, such as those found in pharmaceutical or environmental samples, and for pre-column derivatization in high-performance liquid chromatography (HPLC) to enhance UV detection. nbinno.comnih.govresearchgate.net For instance, biogenic amines in fermented foods can be derivatized with 3,5-dinitrobenzoyl chloride in as little as three minutes at ambient temperature, allowing for their quantification by HPLC with UV detection at 260 nm. nih.govresearchgate.net

Green Chemistry Approaches in Derivatization Protocols

Traditional chemical protocols are increasingly being re-evaluated through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net Derivatization procedures are a key area for such improvements, focusing on minimizing waste, avoiding toxic reagents, and reducing energy consumption.

The conventional method for preparing 3,5-dinitrobenzoate derivatives involves a two-step process: first, converting 3,5-dinitrobenzoic acid into the more reactive 3,5-dinitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), and then reacting the acid chloride with the alcohol. hansshodhsudha.comresearchgate.net This standard procedure has significant drawbacks from a green chemistry perspective, as it generates hazardous and toxic byproducts such as sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus oxychloride (POCl₃). hansshodhsudha.comresearchgate.net The entire conventional process can also be time-consuming, often taking 45 to 60 minutes to complete. hansshodhsudha.com

A greener alternative is the direct esterification of alcohols with 3,5-dinitrobenzoic acid assisted by microwave irradiation. hansshodhsudha.com Microwave technology offers a mechanism for efficient and rapid heating by directly interacting with the polar molecules in the reaction mixture. sciepub.com This approach eliminates the need to prepare the hazardous acid chloride intermediate, thus preventing the formation of its associated toxic byproducts. hansshodhsudha.com The reaction is carried out by simply mixing the alcohol and 3,5-dinitrobenzoic acid with a catalytic amount of concentrated sulfuric acid and heating it in a microwave reactor. hansshodhsudha.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,5-Dinitrobenzoates

| Feature | Conventional Method | Microwave-Assisted Method |

| Reagents | 3,5-Dinitrobenzoic acid, PCl₅ or SOCl₂, Alcohol | 3,5-Dinitrobenzoic acid, Alcohol, conc. H₂SO₄ (catalyst) |

| Intermediate | 3,5-Dinitrobenzoyl chloride | None |

| Byproducts | POCl₃, HCl, SO₂ (toxic) | Water |

| Reaction Time | 45-60 minutes | 3-5 minutes |

| Energy Profile | Prolonged heating on a water bath | Short, direct microwave irradiation |

| Green Chemistry Adherence | Poor | Good |

Emerging Trends and Future Research Perspectives

Development of Catalytic Systems for In Situ Peroxy Acid Generation and Utilization

The direct synthesis and storage of peroxy acids, particularly highly reactive ones, can pose significant safety and stability challenges. A prominent trend in modern chemistry is the development of catalytic systems that generate the active oxidant in situ (in the reaction mixture) from more stable precursors. This approach minimizes the concentration of the potent peroxy acid at any given time, enhancing safety and process control.

Future research could focus on applying this strategy to 3,5-Dinitroperbenzoic acid. Catalytic systems that facilitate the conversion of 3,5-Dinitrobenzoic acid to its peroxy derivative using a benign terminal oxidant like hydrogen peroxide are highly desirable. Research in related areas has shown the efficacy of solid acid catalysts, such as cation exchange resins, in promoting the formation of peroxy acids. researchgate.net

Another advanced approach involves the aerobic oxidation of an aldehyde, a reaction known as the Mukaiyama epoxidation. rsc.org Heterogeneous catalysts, such as iron-nitrogen-carbon (Fe-N/C) materials, have been shown to facilitate the in situ production of peroxy acids from aldehydes and molecular oxygen under mild conditions. rsc.org Adapting such systems to use 3,5-Dinitrobenzaldehyde as a precursor would be a significant step forward. Furthermore, innovative systems using polymetallic-doped graphitic carbon nitride (g-C₃N₄) have been developed for the in situ generation of hydrogen peroxide from formic acid, which could subsequently be used to generate the peroxy acid. mdpi.com

The development of these catalytic systems would not only improve the safety profile but also enhance the efficiency and applicability of this compound in various oxidative transformations.

| Catalyst Type | Precursors | Oxidant | Potential Application for this compound |

| Solid Acid Resins | 3,5-Dinitrobenzoic acid | Hydrogen Peroxide | Direct, heterogeneously catalyzed peroxy acid formation. |

| Fe-N/C Catalysts | 3,5-Dinitrobenzaldehyde | Molecular Oxygen (Air) | In situ generation via Mukaiyama-type aerobic oxidation. |

| Polymetallic g-C₃N₄ | Formic Acid + 3,5-Dinitrobenzoic acid | Molecular Oxygen (Air) | Two-step in situ generation: H₂O₂ formation followed by reaction with the carboxylic acid. |

Sustainable Methodologies for Peroxy Acid-Based Oxidations

The principles of green chemistry are increasingly guiding the development of new synthetic methods. rsc.org A major focus is the use of environmentally benign oxidants, with aqueous hydrogen peroxide (H₂O₂) being an ideal candidate as its only byproduct is water. rsc.orgresearchgate.net Future research on this compound should prioritize the development of oxidation protocols that align with these principles.

Catalytic systems that activate H₂O₂ efficiently are central to this goal. For instance, tungstate complexes, when used with a phase-transfer catalyst, can effectively promote oxidations with aqueous hydrogen peroxide in the absence of organic solvents. rsc.org Transition-metal-free heterogeneous catalysts, including nanostructured aluminum and gallium oxides, have also emerged as effective and recyclable options for activating H₂O₂ in selective oxidation reactions. rug.nl

A particularly innovative and sustainable approach involves generating the necessary hydrogen peroxide from renewable or waste sources. Recent studies have demonstrated that H₂O₂ can be produced from waste biomass like spent coffee grounds or tea leaf residues. acs.org This "green" H₂O₂ can then be utilized by enzymes, such as peroxygenases, to perform highly selective oxidations. acs.org Integrating the in situ generation of this compound with these sustainable H₂O₂ sources represents a frontier in green oxidation chemistry.

| Sustainable Approach | Key Feature | Relevance to this compound |

| H₂O₂/Tungstate System | Avoids organic solvents and halogenated reagents. | Development of a clean oxidation protocol using 3,5-Dinitrobenzoic acid and H₂O₂. |

| Transition-Metal-Free Catalysts | Utilizes earth-abundant elements (e.g., Al₂O₃, Ga₂O₃) and avoids toxic heavy metals. | Creation of recyclable catalytic systems for peroxy acid-based oxidations. |

| Biomass-Derived H₂O₂ | Uses waste as a resource to generate the primary oxidant. | A fully green pathway combining sustainable H₂O₂ with enzymatic or chemo-catalytic oxidation. |

Exploration of Novel Reaction Pathways and Expanded Substrate Scope

Given its structural analogy to highly potent reagents like peroxytrifluoroacetic acid, this compound is expected to be a powerful oxidant capable of performing challenging transformations. acs.org A primary area for future research is the systematic exploration of its reactivity and the expansion of its application to a wider range of substrates.

While classic peroxy acid reactions like the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones are expected, the high electrophilicity of this compound may enable it to react with substrates that are typically resistant to oxidation. This includes electron-deficient alkenes and aromatic systems. researchgate.net The development of protocols for the oxidation of such challenging substrates would be of significant value to synthetic chemists.

Furthermore, research should focus on achieving high levels of selectivity (chemo-, regio-, and stereoselectivity). The interaction between the peroxy acid, a potential catalyst, and the substrate can be fine-tuned to control the reaction's outcome. This could lead to novel reaction pathways beyond simple oxygen transfer, such as C-H bond oxidation or the synthesis of complex heterocyclic structures. The ultimate goal is to establish a comprehensive reactivity profile for this compound, positioning it as a specialized reagent for difficult oxidative transformations where common peroxy acids fail.

Advanced Spectroscopic and Structural Elucidation Techniques in Peroxy Acid Chemistry

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Modern analytical techniques offer powerful tools for studying the intricate details of chemical transformations involving reactive species like peroxy acids.

Future studies on this compound should employ a suite of advanced spectroscopic and analytical methods. intertek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond standard ¹H and ¹³C NMR for product characterization, specialized techniques like ¹⁷O NMR can provide direct insight into the electronic structure of the peroxy-acid functional group. nih.gov The use of 2D NMR techniques (COSY, HMBC, HSQC) is essential for the unambiguous structural elucidation of complex products and reaction intermediates. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming molecular formulas. Hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) allow for the separation and identification of components in complex reaction mixtures, facilitating mechanistic investigations and impurity profiling. intertek.com Furthermore, on-line mass spectrometry can be used to monitor the gas-phase evolution from peroxy acid decomposition, providing valuable kinetic data. researchgate.net

Vibrational Spectroscopy: In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the real-time consumption of reactants and formation of products, allowing for precise kinetic analysis without the need for sampling. mdpi.com

By applying these state-of-the-art techniques, researchers can construct a detailed picture of how this compound interacts with substrates, identify transient intermediates, and ultimately rationalize its reactivity and selectivity. This fundamental knowledge is the bedrock upon which new and innovative applications will be built.

Q & A

Q. What are the key considerations for synthesizing and purifying 3,5-dinitroperbenzoic acid in laboratory settings?

Synthesis typically involves nitration of perbenzoic acid derivatives under controlled conditions. Purification requires recrystallization using solvents like ethanol or glacial acetic acid, as the compound is highly insoluble in water . Care must be taken to avoid decomposition by storing the compound in a cool, dry environment away from strong oxidizing or reducing agents .

Q. Which physical and spectroscopic properties are critical for identifying and characterizing this compound?

Key properties include:

- Melting Point : 204–208°C (lit.) .

- Density : 1.680 g/cm³ .

- Solubility : Soluble in polar aprotic solvents (e.g., methanol, ethanol) but insoluble in water .

- Spectroscopic Data : IR and NMR spectra should confirm nitro and peracid functional groups. X-ray crystallography (e.g., triclinic crystal system with space group P1) can resolve structural details .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation and respiratory harm .

- Storage : Keep in airtight containers at ambient temperatures, away from bases, oxidizing agents, and heat sources .

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does this compound compare to other peracids in Baeyer-Villiger oxidation reactions?

Its reactivity in Baeyer-Villiger oxidation is moderate, positioned between m-CPBA and perbenzoic acid in the oxidizer activity hierarchy: CF₃CO₃H > monoperphthalic acid > this compound > m-CPBA . The electron-withdrawing nitro groups enhance electrophilicity but reduce stability compared to less substituted peracids. This balance makes it suitable for reactions requiring controlled oxidation without excessive side reactions .

Q. What mechanistic insights explain the stereochemical outcomes of Baeyer-Villiger oxidations using this compound?

The reaction proceeds via a two-step mechanism:

Electrophilic attack by the peracid on the ketone, forming a Criegee intermediate.

Migration of the substituent with retention of configuration at the stereocenter .

The nitro groups stabilize the transition state, favoring migration of electron-rich groups (e.g., tertiary > aryl). This selectivity is critical for synthesizing chiral lactones or esters .

Q. How does the stability of this compound vary under different experimental conditions?

- Thermal Stability : Decomposes above 208°C; avoid heating beyond its melting point .

- pH Sensitivity : Degrades in basic conditions due to peracid hydrolysis. Reactions should be conducted in mildly acidic or neutral solvents .

- Light Sensitivity : Nitro groups may undergo photoreduction; store in amber containers .

Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?

- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., a = 7.4547 Å, b = 14.260 Å in triclinic systems) .

- Mass Spectrometry : NIST-standardized fragmentation patterns (m/z 212.12 for molecular ion) confirm purity .

- DFT Calculations : Predict reaction pathways and electronic effects of nitro groups .

Q. How can researchers address contradictions in reported reactivity data for this compound?

Discrepancies often arise from solvent polarity or impurities. For reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.